molecular formula C4H12Cl2N2 B180623 (E)-But-2-ene-1,4-diamine dihydrochloride CAS No. 119874-79-2

(E)-But-2-ene-1,4-diamine dihydrochloride

Cat. No. B180623
CAS RN: 119874-79-2
M. Wt: 159.05 g/mol
InChI Key: NRGASKMRNHXWEC-SEPHDYHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-But-2-ene-1,4-diamine dihydrochloride, also known as (E)-BDDHC, is a type of organic compound belonging to the class of amines. It is a white, crystalline, water-soluble solid with a molecular formula of C4H10N2•2HCl and a molecular weight of 170.02 g/mol. It is an isomer of (Z)-but-2-ene-1,4-diamine dihydrochloride, which is also known as (Z)-BDDHC. (E)-BDDHC has a wide range of applications in scientific research and is used in the synthesis of various organic compounds.

Scientific Research Applications

Antifungal Strategies

(E)-But-2-ene-1,4-diamine dihydrochloride: has been identified as a potential inhibitor of fungal hyphal growth, particularly in Candida albicans . This compound can impede ergosterol biosynthesis and disrupt cell membrane integrity, which are crucial for fungal filamentation and biofilm formation . Such properties make it a promising candidate for developing new antifungal drugs or enhancing the efficacy of existing treatments.

Antibacterial Synergism

Research has shown that certain compounds, when used in combination with (E)-But-2-ene-1,4-diamine dihydrochloride , can exhibit synergistic antibacterial activity. This is particularly relevant in the fight against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), where the compound’s ability to alter bacterial cell walls can be leveraged to enhance the effectiveness of other antibacterial agents .

Antiseptic Applications

In the context of healthcare-associated infections, (E)-But-2-ene-1,4-diamine dihydrochloride has been utilized as an antiseptic agent for skin preparation and decolonization of Staphylococcus aureus . Its use is also explored in preventing catheter-related or surgical site infections, showcasing its versatility in clinical settings .

Protein Synthesis Inhibition

The compound’s mechanism of action includes the inhibition of protein synthesis, which can be harnessed in cell culture as a selective agent. It competes with aminoacyl tRNA within the peptidyl transferase center, causing premature chain termination. This property is particularly useful in molecular biology research, such as in the selection of transformed cells expressing specific resistance genes .

CRISPR/Cas System Screening

(E)-But-2-ene-1,4-diamine dihydrochloride: has been employed in screening cells transfected with the CRISPR/Cas system. By co-transfecting a resistance plasmid and using the compound as a selection marker, researchers can identify cells that have successfully incorporated the desired genetic modifications .

Mechanism of Action

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of (E)-But-2-ene-1,4-diamine dihydrochloride. For instance, it is stable at room temperature .

properties

IUPAC Name

(E)-but-2-ene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGASKMRNHXWEC-SEPHDYHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-But-2-ene-1,4-diamine dihydrochloride

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